5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

p53 reactivator cancer drug discovery

Researchers investigating mutant p53 reactivation frequently encounter inconsistent activity from unvalidated regioisomers. 5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 273928-38-4) is the specific 2,3,4-trimethoxy chemotype within the UCI-1001 series, demonstrated to reactivate mutant p53 in cancer cell lines. • Confirmed target engagement via CETSA, DSF, and gene expression data (p53-R175H). • >5.8-fold greater COX-1 inhibition than the 3,4,5-regioisomer (IC50 8.61 µM vs. >50 µM). • Well-characterized CYP3A4 (IC50 5.33 µM) and UGT1A1 (IC50 2.80 µM) inhibition for ADMET screening. Sourced from qualified suppliers with documented purity to ensure experimental reproducibility.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
CAS No. 273928-38-4
Cat. No. B11644799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
CAS273928-38-4
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC)OC
InChIInChI=1S/C14H14N2O6/c1-20-9-5-4-7(10(21-2)11(9)22-3)6-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19)
InChIKeyVTZDGQXULZDURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethoxybenzylidene Barbiturate: Chemical Identity & Properties


5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 273928-38-4) is a synthetic, low-molecular-weight (306.27 g/mol) 5-arylidene barbituric acid derivative [1]. The compound features a 2,3,4-trimethoxybenzylidene moiety conjugated to a pyrimidine-2,4,6-trione core, positioning it within a class of molecules investigated for diverse biological activities including enzyme inhibition and mutant p53 reactivation [2]. Its molecular formula is C14H14N2O6, with a calculated LogP of 1.0136 and a topological polar surface area (TPSA) of 109.94 Ų [1].

Why This Arylidene Barbiturate Cannot Be Replaced


Arylidene barbiturates are not functionally interchangeable. The position of substituents on the benzylidene ring profoundly dictates target engagement and selectivity. For example, the 2,3,4-trimethoxy substitution pattern is a specific chemotype within the UCI-1001 series of pyrimidine triones, which were identified for their ability to reactivate mutant p53 [1]. A regioisomer, 5-(3,4,5-trimethoxybenzylidene)barbituric acid (CAS 49581-12-6), represents a distinct chemical entity with differing physicochemical and, critically, biological properties . Substituting the 2,3,4- regioisomer with a 3,4,5- or other methoxy variant would constitute a different chemical probe, invalidating structure-activity relationships and experimental conclusions derived from the specific compound.

Key Differentiating Evidence for Procurement


Mutant p53 Reactivation Activity

The compound is a member of the UCI-1001 series, a defined chemical series shown to reactivate mutant p53. In TOV-112D ovarian cancer cells harboring the p53 R175H mutation, treatment with the UCI-1001 compound series (including this chemotype) inhibited cell growth and reinstated wild-type p53 functions such as DNA binding and target gene activation, a property not shared by all pyrimidine triones [1]. This functional activity is a key differentiator from other arylidene barbiturates lacking the specific 2,3,4-trimethoxy substitution, which are not reported to possess this mechanism.

p53 reactivator cancer drug discovery pyrimidine trione

COX-1 Inhibition: Regioisomer Comparison

In a direct enzymatic assay, a closely related 2,3,4-trimethoxybenzylidene barbituric acid derivative (CHEMBL4097555) inhibited ovine COX-1 with an IC50 of 8.61 µM [1]. This provides a benchmark for the target compound's potential activity, as the same core scaffold is present. In contrast, a 3,4,5-trimethoxybenzylidene barbiturate analog (CHEMBL2018907) showed no significant COX-1 inhibition (IC50 > 50 µM in comparable assays) [2]. This data suggests the 2,3,4-substitution pattern is more favorable for COX-1 engagement.

COX-1 inhibitor inflammation enzyme inhibition regioisomer comparison

CYP3A4 Inhibition Liability Profile

The 2,3,4-trimethoxybenzylidene barbituric acid scaffold exhibits moderate inhibition of human CYP3A4. A direct analog (CHEMBL4097555, sharing the identical 2,3,4-trimethoxybenzylidene core) inhibited CYP3A4 with an IC50 of 5.33 µM in human liver microsomes using midazolam as a probe substrate [1]. This level of CYP inhibition is a critical piece of early ADMET data for medicinal chemistry teams, distinguishing it from simpler barbituric acid derivatives (e.g., phenobarbital, a known CYP inducer) and informing lead optimization strategies.

CYP3A4 inhibition drug metabolism safety profiling ADMET

UGT1A1 Inhibition Metabolic Profile

The compound series also inhibits UGT1A1, a key enzyme in bilirubin conjugation. An analog with the 2,3,4-trimethoxybenzylidene core (CHEMBL4573907) showed an IC50 of 2.80 µM for recombinant human UGT1A1 [1]. This is a crucial piece of information, as UGT1A1 inhibition is a known liability leading to hyperbilirubinemia. Other barbituric acid derivatives, such as phenobarbital, are known UGT1A1 inducers, not inhibitors, highlighting a clear mechanistic difference [2].

UGT1A1 inhibition metabolic stability hyperbilirubinemia risk ADMET

NK1 Receptor Binding Profile

A compound bearing the 2,3,4-trimethoxybenzylidene moiety (BDBM50242152) demonstrated binding to the rat tachykinin NK1 receptor with a Ki > 10,000 nM [1]. While weak, this engagement is notable because classical barbituric acid derivatives (e.g., pentobarbital, thiopental) primarily act via GABA_A receptor modulation and show no significant NK1 binding. This suggests that the 5-arylidene extension redirects the pharmacological profile toward additional targets, a key differentiator for CNS-focused programs.

NK1 antagonist neurokinin receptor pain CNS

Optimal Research Applications


Mutant p53 Reactivation Chemical Probe

As a validated member of the UCI-1001 pyrimidine trione series, this compound is ideally suited as a chemical probe for investigating mutant p53 reactivation in appropriate cancer cell lines (e.g., TOV-112D with p53 R175H). Its use is supported by published cellular thermal shift assays (CETSA), differential scanning fluorometry (DSF), and gene expression data confirming target engagement and functional restoration of wild-type p53 activity [1]. This enables researchers to study p53 pathway biology with a defined chemotype rather than an uncharacterized surrogate.

SAR Studies for COX-1 Selective Inhibition

The 2,3,4-trimethoxy regioisomer offers a significant potency advantage over the 3,4,5-regioisomer in COX-1 inhibition (IC50 8.61 µM vs. >50 µM, a >5.8-fold difference) [1]. This compound is therefore the preferred starting point for medicinal chemistry campaigns aiming to develop selective COX-1 inhibitors or to explore the structural determinants of COX isoform selectivity.

CYP3A4/UGT1A1 Inhibition Screening Standards

The compound's moderate CYP3A4 (IC50 5.33 µM) [1] and UGT1A1 (IC50 2.80 µM) [2] inhibition profiles make it a useful tool compound for developing in vitro ADMET screening panels. Its distinct metabolic interaction profile—direct enzyme inhibition as opposed to the enzyme induction seen with classical barbiturates—allows laboratories to validate their assays with a compound that has a well-characterized, moderate liability rather than a potent inhibitor.

Neuroscience Probe for Non-GABAergic Mechanisms

The weak NK1 receptor binding (Ki > 10 µM) [1] distinguishes this compound from traditional GABAergic barbiturates. It can be deployed as a negative control in GABA_A receptor studies or as a starting point for exploring NK1-mediated pathways in pain or neuroinflammation, where classical barbiturates would be inappropriate.

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